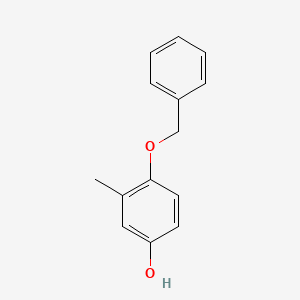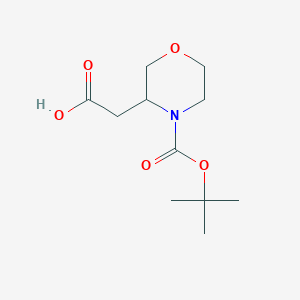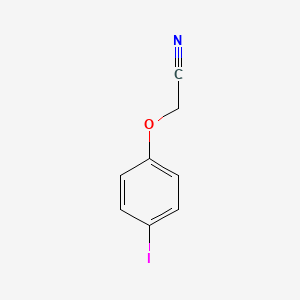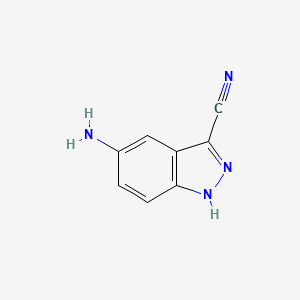
4-(Benzyloxy)-3-methylphenol
Übersicht
Beschreibung
The compound of interest, 4-(Benzyloxy)-3-methylphenol, is a chemical species that can be inferred to have applications in various chemical syntheses and reactions. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential behavior and applications of 4-(Benzyloxy)-3-methylphenol.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-(benzyloxy)-1H-indazole is achieved through a five-step reaction process, starting from 2-methyl-3-nitrophenol, which includes hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, resulting in a high overall yield of 76.3% . This suggests that the synthesis of 4-(Benzyloxy)-3-methylphenol could also involve multiple steps, potentially starting from a methylated phenol derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Benzyloxy)-3-methylphenol can be analyzed using various spectroscopic techniques and computational methods. For example, quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been used to determine the structural parameters and vibrational frequencies of related molecules . X-ray diffraction techniques have also been employed to analyze the crystal structure of similar compounds . These methods could be applied to 4-(Benzyloxy)-3-methylphenol to gain insights into its molecular geometry and electronic properties.
Chemical Reactions Analysis
Chemical reactions involving phenolic compounds can lead to various products depending on the reaction conditions. For example, the intramolecular charge-transfer-induced decomposition of bicyclic dioxetanes bearing a hydroxyphenyl group can result in chemiluminescence and the formation of keto esters . Additionally, the reaction of phenol with other reactants can lead to the formation of benzoxazine and byproducts . These studies indicate that 4-(Benzyloxy)-3-methylphenol could participate in similar reactions, potentially leading to interesting and useful products.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their practical applications. For instance, the herbicidal activities of pyridazine derivatives with a substituted benzyloxy group have been evaluated, showing that certain structural features are essential for high activity . The photoreactivity of carbomethoxy-substituted cyclohexadienones has also been studied, revealing insights into the rearrangement and substitution reactions that these compounds can undergo . These findings suggest that the physical and chemical properties of 4-(Benzyloxy)-3-methylphenol, such as reactivity and stability, would be important to investigate for potential applications in fields like agriculture or materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
4-Benzyloxy propiophenone, closely related to 4-(Benzyloxy)-3-methylphenol, is an active pharmaceutical intermediate used in the production of drugs such as Ifenprodil and Buphenine. A novel synthesis method using liquid–liquid–liquid phase-transfer catalysis has been developed for 4-benzyloxy propiophenone, offering a greener, less polluting route with 100% selectivity towards the compound (Yadav & Sowbna, 2012). Additionally, 4-(benzyloxy)-1H-indazole, a derivative, has been synthesized from 2-methyl-3-nitrophenol using a five-step reaction, highlighting its potential in chemical synthesis and pharmaceuticals (Tang Yan-feng, 2012).
Liquid Crystalline Phases
A novel class of amphiphilic mesogens, including compounds with lateral methyl substituents like 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, has been discovered. These compounds display thermotropic and lyotropic smectic and columnar mesophases, indicating their potential use in the development of advanced materials (Kölbel, Tschierske, & Diele, 1998).
Antioxidant and Anti-Inflammatory Properties
New benzenoid compounds isolated from Antrodia camphorata, including derivatives of 4-methylphenol, have shown potent anti-inflammatory effects. These findings suggest potential applications in pharmaceuticals and health supplements (Chen et al., 2013).
Herbicidal Activities
Novel pyridazine derivatives, including 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine, have demonstrated significant herbicidal activities. These compounds could be useful in agricultural applications (Xu et al., 2012).
Environmental Impact
Studies on synthetic phenolic antioxidants (SPAs), a group that includes compounds like 4-methylphenol, have focused on their environmental occurrence and potential impact. These studies are crucial for understanding the ecological footprint of these chemicals (Liu et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSKADRGXCHMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methylphenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)






![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)